5-(morpholinosulfonyl)-N-(thiophen-2-ylmethyl)furan-2-carboxamide
Description
5-(Morpholinosulfonyl)-N-(thiophen-2-ylmethyl)furan-2-carboxamide is a synthetic compound featuring a furan-2-carboxamide scaffold substituted at the 5-position with a morpholinosulfonyl group and an N-(thiophen-2-ylmethyl)amide moiety. This structural combination is hypothesized to influence pharmacological properties such as target binding, metabolic stability, and bioavailability .
Properties
IUPAC Name |
5-morpholin-4-ylsulfonyl-N-(thiophen-2-ylmethyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O5S2/c17-14(15-10-11-2-1-9-22-11)12-3-4-13(21-12)23(18,19)16-5-7-20-8-6-16/h1-4,9H,5-8,10H2,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCSZTAVOYSXEJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(O2)C(=O)NCC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(morpholinosulfonyl)-N-(thiophen-2-ylmethyl)furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy against various biological targets, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 274.30 g/mol. Its structure features a furan ring, a morpholinosulfonyl group, and a thiophene moiety, which contribute to its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The morpholinosulfonyl group enhances solubility and bioavailability, while the thiophene ring facilitates π-π interactions with biological targets. This combination may allow the compound to modulate various signaling pathways involved in disease processes.
Biological Activity Overview
Research has demonstrated that this compound exhibits several biological activities:
- Anticancer Activity : Preliminary studies indicate that the compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.
- Antimicrobial Properties : It has shown efficacy against various bacterial strains, suggesting potential as an antimicrobial agent.
- Inflammation Modulation : The compound has been investigated for its role in inhibiting the NLRP3 inflammasome, which is implicated in several inflammatory diseases.
Case Studies
- Anticancer Efficacy :
- Antimicrobial Evaluation :
- Inflammation Studies :
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Furan Ring
Morpholinosulfonyl vs. Nitro or Aryl Groups
- N-(4-(Morpholinosulfonyl)phenyl)furan-2-carboxamide Derivatives (Compounds 27–29, ): These analogs bear the morpholinosulfonyl group on a phenyl ring attached via the amide nitrogen, unlike the target compound where the morpholinosulfonyl is directly on the furan. Derivatives with methyl (28) or bromo (29) groups on the furan showed LCMS purities >98%, suggesting stability under analytical conditions. The target compound’s direct furan substitution may confer distinct electronic effects and steric bulk compared to phenyl-linked morpholinosulfonyl groups .
- The nitro group in 2I yielded a melting point of 212–214°C, higher than typical morpholinosulfonyl-containing compounds, indicating greater crystallinity .
- 5-(2-Chlorophenyl)furan-2-carboxamide (): Aryl substituents like 2-chlorophenyl enhance lipophilicity, which may improve membrane permeability but reduce aqueous solubility compared to morpholinosulfonyl .
Sulfamoyl vs. Morpholinosulfonyl Groups
- N-(2-Methoxyphenyl)-5-(N-(thiophen-2-ylmethyl)sulfamoyl)furan-2-carboxamide (): This analog replaces morpholinosulfonyl with a sulfamoyl group (SO₂NH-) linked to thiophen-2-ylmethyl. The sulfamoyl group is less bulky and may form hydrogen bonds more readily, whereas the morpholinosulfonyl group’s morpholine ring could enhance solubility and metabolic stability .
Variations in the Amide Substituent
Thiophen-2-ylmethyl vs. Direct Thiophenyl or Heterocyclic Groups
5-Nitro-N-(thiophen-2-yl)furan-2-carboxamide (Compound 2I, ) :
Direct attachment of thiophen-2-yl to the amide nitrogen (vs. thiophen-2-ylmethyl in the target compound) reduces steric flexibility and may limit interactions with hydrophobic binding pockets. The methylene spacer in the target compound could improve conformational adaptability .- These analogs showed antimicrobial activity, suggesting the importance of heterocyclic moieties in bioactivity .
Physicochemical Data
Q & A
Q. What are the recommended synthetic routes and optimization strategies for 5-(morpholinosulfonyl)-N-(thiophen-2-ylmethyl)furan-2-carboxamide?
The synthesis typically involves multi-step reactions, starting with functionalization of the furan ring. A common approach includes sulfonylation of the furan scaffold using morpholine sulfonyl chloride under basic conditions (e.g., K₂CO₃ in DMF), followed by coupling with thiophen-2-ylmethylamine via carbodiimide-mediated amide bond formation. Critical parameters include temperature control (0–5°C during sulfonylation to prevent side reactions) and purification via recrystallization or column chromatography (silica gel, ethyl acetate/hexane gradients). Yield optimization requires strict anhydrous conditions and inert atmospheres .
Q. How should researchers characterize the purity and structural integrity of this compound?
Comprehensive characterization involves:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and absence of unreacted intermediates. For example, the morpholinosulfonyl group exhibits characteristic signals at δ 3.6–3.8 ppm (morpholine protons) and δ 130–135 ppm (sulfonyl carbon) .
- High-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺).
- HPLC-UV/ELSD for purity assessment (>95% by area normalization). Mobile phases like acetonitrile/water with 0.1% formic acid are effective for resolving polar byproducts .
Q. What in vitro assays are suitable for preliminary bioactivity screening?
Prioritize enzyme inhibition assays (e.g., kinase or protease targets) due to the compound’s sulfonamide and carboxamide motifs. Use fluorogenic substrates (e.g., ATP analogs for kinases) with IC₅₀ determination via dose-response curves. Cell viability assays (MTT or resazurin) in cancer lines (e.g., HeLa, MCF-7) can assess cytotoxicity. Include positive controls (e.g., staurosporine for apoptosis) and validate results with triplicate replicates .
Advanced Research Questions
Q. How can computational methods predict the compound’s binding affinity and selectivity?
Molecular docking (AutoDock Vina, Schrödinger Suite) against homology models of target proteins (e.g., PI3K or MAP kinases) can identify key interactions, such as hydrogen bonding with the morpholine oxygen or π-π stacking with the thiophene ring. Pair with molecular dynamics simulations (NAMD/GROMACS) to assess binding stability over 100 ns trajectories. Validate predictions using site-directed mutagenesis of predicted binding residues .
Q. What strategies resolve contradictions in bioactivity data across different experimental models?
Discrepancies (e.g., high potency in cell-free assays but low cellular activity) may stem from poor membrane permeability or metabolic instability. Address this by:
Q. How does structural modification of the thiophene or morpholine moieties impact pharmacological properties?
SAR studies show:
- Replacing the thiophene with pyridine increases aqueous solubility but reduces target affinity due to loss of sulfur-mediated hydrophobic interactions.
- Substituting morpholine with piperazine alters sulfonamide geometry, improving selectivity for sulfotransferase isoforms. Quantitative SAR (QSAR) models using Hammett constants and topological descriptors (e.g., Wiener index) can guide rational design .
Q. What advanced techniques validate the compound’s environmental stability and degradation pathways?
Use accelerated stability testing (40°C/75% RH for 6 months) with LC-MS monitoring to identify degradation products (e.g., sulfonic acid derivatives). For environmental fate, employ soil microcosm studies (ISO 11266) to track half-life under aerobic/anaerobic conditions. Metabolite identification via high-resolution tandem MS (Q-TOF) reveals cleavage of the sulfonamide bond as a primary degradation route .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
